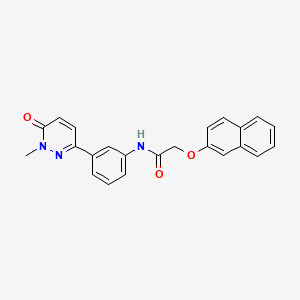

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Description

This compound features a pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) attached to a phenyl ring, which is further connected to a naphthalen-2-yloxy group via an acetamide bridge. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar aromatic systems and hydrogen-bond donors/acceptors .

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-26-23(28)12-11-21(25-26)18-7-4-8-19(13-18)24-22(27)15-29-20-10-9-16-5-2-3-6-17(16)14-20/h2-14H,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHMTADTFEBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H17N3O2

- Molecular Weight : 345.37 g/mol

- CAS Number : [insert CAS number if available]

The presence of the pyridazinone moiety is significant as it is associated with various biological activities.

Anticancer Activity

Recent studies indicate that derivatives of pyridazinone compounds exhibit potent anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory action is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Antimicrobial Activity

Research has shown that similar pyridazinone derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes essential for bacterial growth .

Analgesic Properties

The analgesic effects of this compound have been explored in animal models. It was found to significantly reduce pain responses in various pain models, indicating its potential as a non-opioid analgesic agent .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Kamble et al., 2017 | Evaluated the anticancer activity against MCF-7 cells | Demonstrated significant cytotoxicity with IC50 values < 10 µM |

| Ibrahim et al., 2017 | Investigated anti-inflammatory effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages |

| Boukharsa et al., 2016 | Assessed analgesic properties in rat models | Indicated effective pain relief comparable to standard analgesics |

The biological activities of this compound are attributed to several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activates intrinsic apoptotic pathways.

- Cytokine Modulation : Inhibits pro-inflammatory cytokines.

- Antibacterial Mechanism : Disrupts bacterial metabolic pathways.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide exhibits potential as an anti-inflammatory agent. In silico molecular docking studies suggest that the compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies demonstrated favorable binding interactions, indicating its potential for further optimization and development as a therapeutic agent against inflammatory diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies showed that it could inhibit the growth of various cancer cell lines, including those associated with breast and lung cancer. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study:

A study conducted on the compound's effect on SNB-19 (human glioma) and OVCAR-8 (ovarian cancer) cells revealed a significant reduction in cell viability, with percent growth inhibition rates exceeding 70% in certain concentrations .

Table 1: Inhibition Rates Against Cancer Cell Lines

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.88 |

Comparison with Similar Compounds

Structural Analogues with Triazole Linkages ()

Compounds 6a–m and 7a () share the acetamide backbone but replace the pyridazinone-phenyl system with a 1,2,3-triazole ring. Key distinctions include:

Key Findings :

- Functional Groups: Both classes exhibit strong amide C=O stretches (~1670–1680 cm⁻¹), but the pyridazinone’s additional carbonyl could broaden hydrogen-bonding capacity.

Benzothiazole-Based Acetamides ()

The European patent () describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamides with varied aryl substitutions. These differ from the target compound in core heterocycle and substituent effects:

Key Findings :

- Electron-Withdrawing Groups : The trifluoromethyl group in benzothiazole derivatives increases metabolic stability and lipophilicity, unlike the target compound’s methyl and oxo groups.

- Heterocycle Influence: Benzothiazole’s aromatic thiazole ring may favor interactions with hydrophobic pockets, whereas pyridazinone’s carbonyl could engage polar residues.

Complex Phenoxyacetamide Derivatives ()

Pharmacopeial compounds () include peptide-like phenoxyacetamides with multiple stereocenters and substituents (e.g., 2,6-dimethylphenoxy). These differ significantly in complexity:

Key Findings :

- Structural Complexity: The target compound’s simplicity may improve synthetic accessibility and pharmacokinetic predictability compared to highly functionalized phenoxyacetamides.

- Biological Targets: While the pharmacopeial compounds likely target proteases or kinases due to their peptide-like structures, the pyridazinone-phenyl system may favor interactions with flat binding sites (e.g., ATP pockets).

Table 1. Structural and Functional Comparison

Q & A

Q. Optimization Strategies :

- Use copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water) to enhance regioselectivity and yield in cycloaddition steps .

- Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and optimize pH/temperature to suppress side reactions (e.g., nitro reduction in acidic conditions with Fe powder) .

How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Level : Basic

Methodological Answer :

Spectroscopy :

- IR : Identify carbonyl (C=O, ~1670–1680 cm⁻¹), amide N–H (~3260 cm⁻¹), and aromatic C=C (~1590 cm⁻¹) stretches .

- NMR : Use DMSO-d₆ for solubility. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.5–3.5 ppm), and amide NH (δ ~10.8 ppm, broad singlet) .

- ¹³C NMR : Carbonyl carbons (δ ~165 ppm), pyridazinone C=O (δ ~170 ppm), and quaternary aromatic carbons (δ ~125–142 ppm) .

Q. Crystallography :

- Refine X-ray data using SHELXL for small-molecule structures. Key parameters:

How can researchers resolve contradictions between NMR and X-ray crystallography data during structural elucidation?

Level : Advanced

Methodological Answer :

Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):

- Dynamic NMR : Variable-temperature experiments to detect hindered rotation (e.g., amide bond flipping) .

- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate conformers .

- Twinned Crystallography : Use SHELXD for data integration in cases of pseudo-symmetry or twinning .

Case Study :

If NMR suggests equatorial preference for a substituent but X-ray shows axial positioning, consider solvent polarity effects or lattice stabilization forces .

What computational methods support conformational analysis and structure-activity relationship (SAR) studies for this compound?

Level : Advanced

Methodological Answer :

Conformational Sampling :

- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) in explicit solvent (water/DMSO) to identify low-energy conformers .

- Use QM/MM to model electronic interactions at the pyridazinone-naphthyloxy interface.

Q. SAR Workflow :

Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

Pharmacophore Mapping : Align key motifs (e.g., naphthyloxy for π-stacking, pyridazinone for H-bonding) with bioactive analogs .

Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., methyl → trifluoromethyl) .

What purification challenges arise during synthesis, and how can they be addressed?

Level : Basic

Methodological Answer :

Challenges :

- Co-elution of regioisomers in amidation steps.

- Residual copper catalysts from click reactions .

Q. Solutions :

- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 30:70) for baseline separation .

- Chiral Separation : For enantiomers, employ Chiralpak® OD columns with methanol/CO₂ (20% modifier, 5 mL/min flow rate) .

- Chelating Resins : Pass crude product through Chelex® 100 to remove Cu²⁺ .

How can researchers design stability studies to assess degradation pathways under varying conditions?

Level : Advanced

Methodological Answer :

Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.